Lipophilicity and TPSA Differentiation from Core Scaffold and Methylene-Linker Analog
The target compound exhibits a predicted ACD/LogP of 1.98 and TPSA of 62 Ų, reflecting the combined contributions of the lipophilic azepane ring and the polar oxoethyl linker . In contrast, the unsubstituted 3(2H)-pyridazinone parent scaffold has a LogP of 0.18 and TPSA of 46 Ų . The closest cataloged structural analog, 2-(azepan-1-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one (MW 331.4, C₁₈H₂₂FN₃O₂), replaces the oxoethyl linker with a methylene group, which removes one H-bond acceptor and is predicted to reduce TPSA while altering LogP . The oxoethyl carbonyl in the target compound is both a hydrogen-bond acceptor and a metabolic soft spot that differentiates it from the methylene-linked analog in both solubility and metabolic liability profiles.
| Evidence Dimension | Computed lipophilicity (ACD/LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.98; TPSA = 62 Ų; 6 H-bond acceptors; 0 H-bond donors; MW = 359.4 Da |
| Comparator Or Baseline | Parent 3(2H)-pyridazinone: LogP = 0.18, TPSA = 46 Ų . Methyl-linker analog (2-(azepan-1-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one): MW = 331.4 Da, 5 H-bond acceptors (predicted, oxoethyl carbonyl absent) . |
| Quantified Difference | ΔLogP ≈ +1.80 vs. parent scaffold; ΔTPSA ≈ +16 Ų vs. parent scaffold; +1 H-bond acceptor vs. methylene-linked analog due to oxoethyl carbonyl. |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values. TPSA calculated via standard fragment-based method. |
Why This Matters
A LogP of 1.98 combined with TPSA ≤ 62 Ų places this compound within the favorable CNS-permeability window defined by the Wager score (CNS MPO ≥ 4), making it structurally differentiated from more polar pyridazinone analogs (LogP < 1) that may exhibit poor passive blood-brain barrier penetration in screening cascades.
